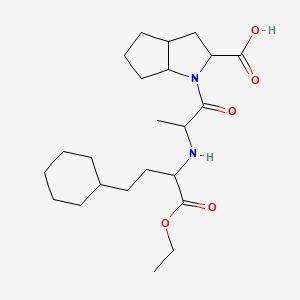

Ramipril EP Impurity C

Description

Contextual Significance of Pharmaceutical Impurities in Angiotensin-Converting Enzyme (ACE) Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a class of medications widely prescribed for the management of hypertension and heart failure. chemicea.com By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ACE inhibitors help to relax blood vessels and lower blood pressure. Given their widespread use, ensuring the purity and quality of ACE inhibitor drug products is a critical regulatory and public health concern.

The presence of impurities in ACE inhibitors can have various implications. Some impurities may be structurally similar to the parent drug and exhibit pharmacological activity, while others may be inert or, in some cases, potentially toxic. ontosight.ai For instance, the formation of N-nitroso impurities in some "pril" medications has been a subject of significant investigation due to their potential carcinogenic risk. chemicea.comnih.govusp.org Regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) establish strict limits for known and unknown impurities in drug substances and products to safeguard patient safety. ontosight.ai The control of these impurities is a key aspect of Good Manufacturing Practices (GMP) and is essential for the approval and continued marketing of pharmaceutical products.

Academic and Research Focus on Ramipril (B1678797) EP Impurity C

Ramipril EP Impurity C, also known as hexahydroramipril (B135736) or Ramipril USP Related Compound C, is a specific impurity associated with the drug ramipril. ontosight.aisynzeal.comchemicea.com Its chemical name is (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid. synzeal.comclearsynth.com The presence of this impurity is monitored and controlled according to pharmacopeial standards. ontosight.aiedqm.eu

Research on this compound primarily focuses on several key areas:

Identification and Characterization: Significant effort has been dedicated to the isolation and structural elucidation of this impurity. spectroscopyonline.com Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm its identity and purity. spectroscopyonline.commdpi.com

Synthesis: The synthesis of this compound is crucial for its use as a reference standard in analytical testing. sigmaaldrich.com Having a pure standard allows for the accurate quantification of the impurity in ramipril drug substance and drug product batches.

Analytical Method Development: Researchers continuously work on developing and validating robust analytical methods for the detection and quantification of this compound. mdpi.com This includes creating methods that are sensitive, specific, and efficient for routine quality control testing.

The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a European Pharmacopoeia (Ph. Eur.) reference standard for Ramipril impurity C, which is essential for these analytical activities. edqm.eu

Below is a table summarizing the key chemical information for this compound.

| Identifier | Value |

| Chemical Name | (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid synzeal.comclearsynth.com |

| Synonyms | Ramipril USP Related Compound C, Hexahydroramipril ontosight.aisynzeal.comchemicea.com |

| CAS Number | 99742-35-5 synzeal.comclearsynth.com |

| Molecular Formula | C23H38N2O5 clearsynth.comchemicalbook.com |

| Molecular Weight | 422.56 g/mol clearsynth.comchemicalbook.com |

A hydrochloride salt form of this impurity is also referenced in research and for analytical standards. cleanchemlab.comallmpus.comsynthinkchemicals.com

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| This compound HCl salt | 885516-61-0 cleanchemlab.com | C23H39ClN2O5 synthinkchemicals.com | 459.02 g/mol synthinkchemicals.com |

The ongoing research and academic focus on this compound underscore the commitment within the pharmaceutical industry to ensure the quality and safety of medications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h15-20,24H,3-14H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDFEBRIUVBHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Characterization of Ramipril Ep Impurity C

Systematic IUPAC Naming and Related Designations

The precise chemical structure of Ramipril (B1678797) EP Impurity C is defined by its systematic IUPAC name: (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid. synzeal.comclearsynth.comchemicea.comsigmaaldrich.comveeprho.com This nomenclature unequivocally describes the connectivity of the atoms and the specific spatial arrangement of the molecule's chiral centers.

In addition to its formal IUPAC name, Ramipril EP Impurity C is recognized by several synonyms within the pharmaceutical industry and scientific literature. These alternative designations are often used for brevity and in various pharmacopeial and regulatory documents. clearsynth.comchemicea.comveeprho.comsynthinkchemicals.comelitesynthlaboratories.com

| Designation Type | Name |

| Systematic IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |

| Synonym | Cyclohexyl Ramipril Analogue clearsynth.comveeprho.comsynthinkchemicals.com |

| Synonym | Hexahydroramipril (B135736) synzeal.comchemicea.com |

| Regulatory Designation | Ramipril USP Related Compound C synzeal.comclearsynth.comchemicea.comveeprho.comsynthinkchemicals.com |

| CAS Number | 99742-35-5 synzeal.comclearsynth.comchemicea.comveeprho.comsynthinkchemicals.comelitesynthlaboratories.com |

| Molecular Formula | C23H38N2O5 synzeal.com |

| Molecular Weight | 422.56 g/mol synzeal.com |

This table provides a summary of the nomenclature and key identifiers for this compound.

The core structural difference between Ramipril and Impurity C lies in the substitution at one of the side chains. Specifically, the phenyl group present in Ramipril is replaced by a cyclohexyl group in Impurity C. This substitution is the primary reason for its designation as the "Cyclohexyl Ramipril Analogue" or "Hexahydroramipril".

Isomeric Forms and Stereochemical Specificity

The molecular structure of this compound is characterized by multiple chiral centers, which gives rise to the possibility of numerous stereoisomers. The specific stereoconfiguration is crucial for its identity and is explicitly defined in its IUPAC name.

The stereochemical descriptors (2S,3aS,6aS) and (2S) and (2S) indicate the absolute configuration at each of the five chiral centers in the molecule. The control and analysis of these stereocenters are a critical aspect of pharmaceutical manufacturing and quality assurance, as different stereoisomers can exhibit different physiological and toxicological properties.

Enantiomeric Considerations

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. For a molecule with multiple chiral centers like this compound, its enantiomer would have the opposite configuration at all chiral centers. Therefore, the enantiomer of this compound would be named (2R,3aR,6aR)-1-[(2R)-2-[[(2R)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid. In the context of Ramipril and its impurities, specific enantiomers are often designated with particular names, for instance, Ramipril Impurity J is the (R,R-R,R,R)-isomer of Ramipril. ncats.io

Diastereomeric Considerations

Diastereomers are stereoisomers that are not mirror images of each other. They have different configurations at some, but not all, of the chiral centers. Given the five chiral centers in this compound, a large number of diastereomers are theoretically possible. These would include all other possible combinations of R and S configurations at the chiral centers, other than the specific (2S,3aS,6aS, 2S, 2S) configuration of Impurity C and its enantiomer.

The European Pharmacopoeia (EP) lists several other impurities of Ramipril that are diastereomers. For example, Ramipril EP Impurity H is the (R,S-S,S,S)-isomer and Impurity I is the (S,R-S,S,S)-isomer of Ramipril. allmpus.com These examples highlight the importance of controlling the stereochemistry during the synthesis of Ramipril to minimize the formation of unwanted diastereomeric impurities. The structural similarity between Ramipril and Impurity C means that analogous diastereomers of Impurity C could potentially form during its synthesis or as a degradation product.

Elucidation of Formation Pathways of Ramipril Ep Impurity C

Precursor-Related Origins in Ramipril (B1678797) Synthesis

The synthesis of Ramipril involves the coupling of two primary intermediates. The presence of impurities in these starting materials is a direct cause of Ramipril EP Impurity C formation.

The core structure of Ramipril is assembled from two key molecular fragments. One of these is N-(1-(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine. If this starting material is contaminated with its cyclohexyl analog, N-(1-(S)-Ethoxycarbonyl-3-cyclohexylpropyl)-L-alanine, this impurity will inevitably be incorporated into the final drug substance, resulting in the formation of this compound. lgcstandards.comguidechem.comnih.gov

The contamination can originate from the raw materials used to synthesize the N-(1-(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine side chain. For instance, if the synthesis commences with a phenyl-containing precursor that is not entirely pure and contains its cyclohexyl equivalent, this initial impurity will persist through the synthetic sequence.

Process-Related Mechanisms during Ramipril Manufacturing

Beyond precursor contamination, the manufacturing process itself can facilitate the formation of this compound. A critical step in many synthetic routes for ACE inhibitors is catalytic hydrogenation. This process is often employed for the removal of protecting groups, such as a benzyl (B1604629) group. google.comgoogleapis.com

However, under certain conditions, this hydrogenation step can have the unintended consequence of reducing the phenyl ring of Ramipril or its intermediates to a cyclohexyl ring. The factors that can influence this unwanted side reaction include:

Catalyst Choice: The type of catalyst used (e.g., Palladium on carbon, Rhodium on alumina).

Hydrogen Pressure: Higher pressures can increase the likelihood of aromatic ring reduction.

Temperature: Elevated temperatures can promote the hydrogenation of the phenyl group.

Reaction Time: Extended reaction times can lead to over-reduction.

Careful control of these parameters is essential to minimize the formation of this compound during manufacturing.

Degradation-Related Aspects (where distinct from main drug degradation pathways)

The formation of this compound from the degradation of Ramipril is not a typical degradation pathway under standard storage conditions. The primary degradation products of Ramipril are generally formed through hydrolysis (leading to Ramipril diacid, Impurity E) or intramolecular cyclization (resulting in Ramipril diketopiperazine, Impurity D). spectroscopyonline.commdpi.comnih.govnih.gov

The conversion of the phenyl group in Ramipril to a cyclohexyl group requires a chemical reduction. While this is not a common degradation route, it could potentially occur under specific and harsh reductive conditions that are not representative of normal storage or handling. Such conditions might be encountered during forced degradation studies designed to identify all potential degradation products. Therefore, the formation of Impurity C via degradation of the final Ramipril product is considered a distinct and less common pathway compared to hydrolysis and cyclization.

Data Tables

Table 1: Comparison of Ramipril and this compound

| Feature | Ramipril | This compound |

| Chemical Structure | Contains a phenyl group | Contains a cyclohexyl group |

| Molecular Formula | C23H32N2O5 | C23H38N2O5 |

| IUPAC Name | (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(Ethoxycarbonyl)-3-cyclohexylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-3a-carboxylic acid synzeal.com |

Table 2: Potential Precursor Impurities Leading to this compound

| Desired Precursor | Corresponding Impurity | Resulting Product |

| N-(1-(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine | N-(1-(S)-Ethoxycarbonyl-3-cyclohexylpropyl)-L-alanine | This compound |

Table 3: Process Conditions Influencing Formation of this compound during Hydrogenation

| Parameter | Condition Leading to Increased Impurity Formation |

| Catalyst | Highly active hydrogenation catalysts |

| Hydrogen Pressure | High pressure |

| Temperature | Elevated temperature |

| Reaction Time | Prolonged duration |

Academic Synthesis Strategies for Ramipril Ep Impurity C

Methodologies for Analytical Reference Standard Preparation

The preparation of Ramipril (B1678797) EP Impurity C as an analytical reference standard is a fundamental requirement for the quality control of Ramipril drug products. These standards are highly purified compounds used to confirm the identity, purity, and strength of pharmaceutical preparations. cleanchemlab.comcleanchemlab.com Commercial suppliers provide Ramipril EP Impurity C with comprehensive characterization data and a Certificate of Analysis (CoA) that complies with regulatory guidelines. clearsynth.comcleanchemlab.comcleanchemlab.com This ensures its suitability for critical applications such as analytical method development, method validation (AMV), and quality control (QC) testing during the submission of Abbreviated New Drug Applications (ANDAs) and for commercial batch release. synzeal.comclearsynth.comcleanchemlab.com

Table 1: Chemical Identity of this compound

| Identifier | Data | Source(s) |

|---|---|---|

| IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | clearsynth.com |

| Synonyms | Cyclohexyl Ramipril Analogue; Hexahydroramipril (B135736); Ramipril USP Related Compound C | synzeal.comclearsynth.comchemicea.comsimsonpharma.com |

| CAS Number | 99742-35-5 (Free Base) | synzeal.comclearsynth.comsimsonpharma.com |

| CAS Number | 885516-61-0 (Hydrochloride Salt) | cleanchemlab.comsimsonpharma.com |

| Molecular Formula | C₂₃H₃₈N₂O₅ | clearsynth.comsimsonpharma.com |

| Molecular Weight | 422.56 g/mol | clearsynth.comsimsonpharma.com |

Synthetic Route Design and Optimization for Impurity Generation for Research Purposes

While specific, proprietary synthesis methods for this compound are maintained by commercial laboratories, a logical synthetic route can be designed based on established methods for the synthesis of Ramipril itself. The core structural difference—a cyclohexyl group in Impurity C versus a phenyl group in Ramipril—dictates the selection of a different starting material.

The widely used synthesis of Ramipril involves the condensation of two key intermediates. google.com A probable pathway for generating Impurity C for research purposes would follow an analogous route, substituting the phenyl-containing building block with its cyclohexyl equivalent.

The process would likely involve the coupling of:

Intermediate A: An ester of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, such as the benzyl (B1604629) ester. This bicyclic amino ester is a common precursor in the synthesis of Ramipril. google.com

Intermediate B: N-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]-L-alanine. This component provides the side chain that differentiates Impurity C from Ramipril.

The condensation of these two intermediates is typically achieved in the presence of a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBT) to improve efficiency and reduce side reactions. google.com The final step would involve the deprotection of the carboxylic acid group, for instance, by removing the benzyl ester via catalytic hydrogenation. google.com

Table 2: Comparison of Key Precursors for Ramipril vs. Impurity C Synthesis

| Target Compound | Key Amino Acid Precursor Side Chain | Structural Moiety |

|---|---|---|

| Ramipril | N-[1-(S)-(ethoxy carbonyl)-3-phenyl propyl]-L-alanine | Phenylpropyl |

| This compound | N-[1-(S)-(ethoxy carbonyl)-3-cyclohexyl propyl]-L-alanine | Cyclohexylpropyl |

Isolation and Purification Techniques for Research Samples

The isolation and purification of a synthesized impurity are crucial for obtaining a reference standard of sufficient quality. The primary objective is to achieve high chromatographic purity, often exceeding 99%, to ensure accurate analytical results. spectroscopyonline.com

Research on related Ramipril impurities highlights a multi-step purification process that is applicable to Impurity C. spectroscopyonline.com

Chromatographic Separation: Flash chromatography is a common and effective technique for the initial purification of the crude reaction mixture. The sample is loaded onto a silica (B1680970) gel column and eluted with a solvent system, allowing for the separation of the target impurity from starting materials, reagents, and other byproducts. spectroscopyonline.com

Fraction Analysis: As the mixture separates, individual fractions are collected. Each fraction is then analyzed, typically by High-Performance Liquid Chromatography (HPLC), to determine its purity and confirm the presence of the desired compound by comparing its retention time to a known sample. spectroscopyonline.com

Pooling and Concentration: Fractions that meet a predetermined purity threshold (e.g., >97%) are combined. spectroscopyonline.com The solvent is then removed from the pooled fractions to yield the purified compound. This is often accomplished through evaporation under high vacuum or by lyophilization (freeze-drying), which effectively removes the solvent while preserving the integrity of the compound. spectroscopyonline.com

The final isolated solid is then subjected to a full battery of analytical tests to confirm its structure and establish its purity, leading to the generation of a Certificate of Analysis for the reference standard.

Table 3: Summary of a Typical Purification Workflow

| Step | Technique | Purpose |

|---|---|---|

| Initial Separation | Flash Chromatography | To separate the target impurity from the crude reaction mixture based on polarity. spectroscopyonline.com |

| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | To analyze the purity of individual fractions and identify those containing the target compound. spectroscopyonline.com |

| Final Isolation | Lyophilization or High-Vacuum Evaporation | To remove the solvent from the pooled, high-purity fractions to obtain the final solid product. spectroscopyonline.com |

Advanced Analytical Methodologies for Ramipril Ep Impurity C Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful tools for resolving complex mixtures into their individual components. For Ramipril (B1678797) and its impurities, a range of chromatographic techniques are utilized, each offering unique advantages in terms of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for impurity profiling. omicsonline.org Its high resolution, sensitivity, and precision make it ideal for separating and quantifying trace-level impurities like Ramipril EP Impurity C.

Reversed-Phase HPLC (RP-HPLC) is the predominant mode of HPLC used for the analysis of Ramipril and its related substances. medpharmres.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Numerous RP-HPLC methods have been developed and validated for the determination of Ramipril and its impurities in both bulk drug substances and marketed formulations. google.com These methods are designed to be stability-indicating, meaning they can separate the API from its degradation products and process-related impurities. google.com For instance, a gradient HPLC method can be used for the determination of impurities, employing a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). google.com The detection is typically performed using a UV detector at a wavelength of around 210 nm. google.comgoogle.com The development of these methods often follows a Quality by Design (QbD) approach to ensure they are robust and reproducible. tandfonline.com

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) google.com | Thermo MOS-2 Hypersil C8 (150 x 4.6 mm, 5µ) google.com | Kromasil C18 (150 x 4.6 mm, 5µ) google.com |

| Mobile Phase | Gradient: A) 0.2 g/L Sodium Hexanesulfonate (pH 2.7) B) Acetonitrile google.com | Isocratic: Potassium Dihydrogen Orthophosphate buffer (pH 3; 20 mM): Acetonitrile (40:60 v/v) google.com | Isocratic: 0.01M KH2PO4: Acetonitrile (30:70 v/v), pH 2.8 with Orthophosphoric Acid google.com |

| Flow Rate | 1.5 mL/min google.com | 0.8 mL/min google.com | 1.0 mL/min google.com |

| Detection | UV at 210 nm google.com | UV at 210 nm google.com | PDA at 210 nm google.com |

| Column Temp. | 45 °C google.com | 40 °C google.com | Not Specified |

Chiral HPLC is a critical technique for assessing the enantiomeric purity of pharmaceuticals. epo.org Ramipril has multiple chiral centers, and its therapeutic activity is specific to one stereoisomer. This compound, also known as hexahydroramipril (B135736), is a related substance where the phenyl group is replaced by a cyclohexyl group, but it also possesses chirality. drawellanalytical.com Therefore, methods that can separate stereoisomers are essential for comprehensive purity profiling.

The quantitative estimation of undesired stereoisomers is a crucial quality control parameter. thermofisher.com Chiral Stationary Phases (CSPs) are used to achieve separation of enantiomers and diastereomers. Polysaccharide-based CSPs are among the most popular for this purpose. epo.org For Ramipril and its isomers, a normal-phase chiral HPLC method has been developed using a Chiralcel OJ-H column. This method successfully separates the main enantiomer from its undesired isomer. thermofisher.com The mobile phase composition, particularly the modifiers like trifluoroacetic acid and diethylamine, is crucial for achieving the desired resolution. thermofisher.com

| Parameter | Method Details |

|---|---|

| Column | Chiralcel OJ-H (250 x 4.6 mm) thermofisher.com |

| Mobile Phase | n-Hexane: 2-Propanol (900:100 v/v) with 0.2 mL Trifluoroacetic Acid and 0.1 mL Diethylamine thermofisher.com |

| Flow Rate | 0.5 mL/min thermofisher.com |

| Detection | UV at 220 nm thermofisher.com |

| Column Temp. | 50 °C thermofisher.com |

Capillary Electrophoresis (CE) in Impurity Profiling

Capillary Electrophoresis (CE) serves as a powerful alternative and complementary technique to HPLC for impurity profiling. Because its separation principle is different from that of HPLC, it provides a unique selectivity and is considered an orthogonal technique. medpharmres.com CE is particularly well-suited for the analysis of drugs with stereochemical centers.

A rapid and selective CE method has been developed for the quantification of Ramipril and its eight main impurities. ijpsjournal.comtandfonline.com A significant challenge in the analysis of Ramipril is the presence of interconverting cis-trans isomers due to its proline-like moiety, which can lead to peak broadening or splitting. ijpsjournal.comtandfonline.com Researchers have found that using microemulsion electrokinetic chromatography (MEEKC) in reverse polarity mode can overcome this issue, allowing all compounds that undergo this isomerization to migrate as a single narrow peak. tandfonline.com This method allows for the baseline separation of all analytes in approximately 10 minutes. tandfonline.com

| Parameter | Optimized Condition |

|---|---|

| Technique | Microemulsion Electrokinetic Chromatography (MEEKC) tandfonline.com |

| Background Electrolyte | Microemulsion of 88.95% (90 mM phosphate pH 2.5), 1.05% n-heptane, and 10.00% SDS/n-butanol (1:2 ratio) tandfonline.com |

| Voltage | -26 kV (Reverse Polarity) tandfonline.com |

| Temperature | 17 °C tandfonline.com |

| Analysis Time | ~10 minutes tandfonline.com |

Gas Chromatography (GC) Considerations for Volatile Impurity Precursors

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. omicsonline.orgtandfonline.com In the context of this compound research, GC is not typically used for the analysis of the final impurity itself, as it is a non-volatile molecule. However, GC is indispensable for controlling the quality of starting materials and for detecting potential volatile or semi-volatile impurities that may arise during the synthesis process. omicsonline.org

The synthesis of complex molecules like Ramipril involves multiple steps and the use of various reagents and solvents. google.comthermofisher.com Considerations for GC analysis include:

Residual Solvents: Organic solvents such as methanol, n-hexane, 2-propanol, and toluene (B28343) are often used in synthesis and purification steps. thermofisher.com GC is the standard technique for identifying and quantifying residual solvents in the final API to ensure they are below the strict limits set by regulatory bodies like the ICH.

Volatile Precursors and Intermediates: The synthesis pathways for Ramipril and its analogues may involve volatile starting materials or intermediates. GC can be used to monitor the consumption of these precursors and the formation of by-products, ensuring the reaction proceeds efficiently and minimizing the carry-over of unreacted materials.

Genotoxic Impurities: GC, especially when coupled with a mass spectrometer (GC-MS), is a highly sensitive method for detecting trace levels of potential genotoxic impurities that may be volatile. google.com These impurities can be introduced from starting materials or formed through side reactions.

GC methods for impurity profiling typically use a capillary column and various detectors, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for sensitive and specific detection. ijpsjournal.com

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and its more advanced version, High-Performance Thin Layer Chromatography (HPTLC), are valuable tools for the analysis of pharmaceuticals. HPTLC offers better resolution, sensitivity, and reproducibility compared to conventional TLC. These techniques are often used for rapid purity checks, identification, and simultaneous estimation of multiple components in a formulation. dntb.gov.ua

HPTLC methods have been developed and validated for the simultaneous estimation of Ramipril in combination with other drugs. dntb.gov.ua These methods are simple, precise, and cost-effective. The separation is achieved on precoated silica (B1680970) gel 60 F254 plates, and the selection of the mobile phase is critical for achieving good resolution between the spots. Densitometric scanning is used for quantification of the separated spots at a specific wavelength, typically around 210 nm. dntb.gov.ua

| Parameter | Method 1 (Ramipril & Metoprolol) | Method 2 (Ramipril & Valsartan) | Method 3 (Ramipril & Hydrochlorothiazide) |

|---|---|---|---|

| Stationary Phase | Silica gel 60 F254 | Silica gel 60F254 | Precoated silica gel G60F254 dntb.gov.ua |

| Mobile Phase (v/v/v/v) | Methanol: Toluene: Ethyl Acetate: Ammonia (2.5:3.0:5.0:0.7) | Chloroform: Ethyl Acetate: Methanol: Glacial Acetic Acid (5.0:5.0:1.0:0.2) | Methanol: Toluene: Ethyl Acetate: Glacial Acetic Acid (1:6:3:0.5) dntb.gov.ua |

| Detection Wavelength | 209 nm | 210 nm | 210 nm dntb.gov.ua |

| Rf Value of Ramipril | 0.37 | 0.40 | Not Specified |

Spectroscopic Techniques for Structural Elucidation and Confirmation

The definitive identification and structural confirmation of this compound, chemically known as (2S,3aS,6aS)-1-(((S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid, relies on a combination of advanced spectroscopic techniques. synzeal.comchemicea.com These methods provide detailed information about the molecule's mass, atomic connectivity, and functional groups, ensuring its unambiguous characterization. Suppliers of reference standards for this impurity routinely use a suite of these techniques, including Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy, to certify the identity and purity of their materials. synthinkchemicals.comglppharmastandards.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry is a cornerstone technique for determining the molecular weight of this compound and confirming its elemental composition. With a molecular formula of C23H38N2O5, the impurity has a monoisotopic mass of 422.2781 g/mol . In typical soft-ionization MS techniques like electrospray ionization (ESI), the compound is observed as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 423.3.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of the parent ion. nih.gov By analyzing the fragmentation pattern, researchers can deduce the connectivity of the molecule. The fragmentation of this compound is expected to mirror that of Ramipril in key aspects, particularly the cleavage that yields the octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety. For Ramipril ([M+H]⁺ at m/z 417.3), a major product ion is observed at m/z 234.3. A similar fragmentation for Impurity C would strongly support the presence of the shared bicyclic core structure, a critical piece of data for its identification.

Table 1: Expected MS and MS/MS Fragmentation Data for this compound

| Compound | Molecular Formula | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Structural Origin of Key Fragment |

|---|---|---|---|---|

| Ramipril | C23H32N2O5 | ~417.2 | ~234.2 | (S)-2-((S)-1-(ethoxycarbonyl)-3-phenylpropylamino)propanoic acid moiety |

| This compound | C23H38N2O5 | ~423.3 | ~240.2 | (S)-2-((S)-1-(ethoxycarbonyl)-3-cyclohexylpropylamino)propanoic acid moiety |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the verification of the compound's precise atomic arrangement. azooptics.com

The most significant distinguishing feature in the NMR spectra of Impurity C compared to Ramipril is the substitution of a phenyl group with a cyclohexyl group.

¹H NMR: The spectrum of Ramipril shows characteristic signals for aromatic protons in the region of 7.1-7.3 ppm. In contrast, the spectrum for Impurity C lacks these signals and instead displays a complex series of overlapping multiplets in the upfield aliphatic region (typically 0.8-1.8 ppm), corresponding to the protons of the cyclohexyl ring.

¹³C NMR: Similarly, the ¹³C NMR spectrum of Ramipril contains signals for aromatic carbons between ~126 and 141 ppm. For Impurity C, these are absent and replaced by several signals in the aliphatic region (~25-45 ppm) characteristic of the sp³-hybridized carbons of the cyclohexane (B81311) ring.

The remaining signals corresponding to the shared structural components, such as the ethyl ester and the bicyclic core, would show comparable chemical shifts and coupling patterns in both molecules, further confirming the identity of the impurity. spectroscopyonline.com

Table 2: Comparative NMR Spectral Regions for Ramipril and Impurity C

| Spectroscopy Type | Structural Moiety | Expected Chemical Shift Region (ppm) - Ramipril | Expected Chemical Shift Region (ppm) - Impurity C |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₅-) | ~7.1 - 7.3 | Absent |

| Cyclohexyl Protons (C₆H₁₁-) | Absent | ~0.8 - 1.8 | |

| ¹³C NMR | Aromatic Carbons | ~126 - 141 | Absent |

| Cyclohexyl Carbons | Absent | ~25 - 45 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com For this compound, the IR spectrum would confirm the presence of key functional groups that are also found in Ramipril.

Key characteristic absorption bands include:

A broad O-H stretch from the carboxylic acid group, typically around 3300-2500 cm⁻¹.

Strong C=O stretching vibrations for the ester and carboxylic acid carbonyl groups, appearing in the 1750-1700 cm⁻¹ region.

N-H bending vibrations from the amide group around 1650 cm⁻¹.

C-O stretching for the ester and carboxylic acid groups between 1300-1100 cm⁻¹.

The primary difference in the IR spectrum between Ramipril and Impurity C would be observed in the C-H stretching region. Ramipril exhibits weak C-H stretching bands above 3000 cm⁻¹, characteristic of aromatic C-H bonds. Impurity C would lack these and instead show strong, sharp C-H stretching absorptions just below 3000 cm⁻¹ (e.g., 2925 and 2850 cm⁻¹), which are indicative of aliphatic C-H bonds within the cyclohexyl group. jppres.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Aliphatic C-H (Cyclohexyl) | C-H Stretch | 2950 - 2850 (strong) |

| Ester / Carboxylic Acid | C=O Stretch | 1750 - 1700 (strong) |

| Amide | N-H Bend | ~1650 |

| Ester / Carboxylic Acid | C-O Stretch | 1300 - 1100 |

Hyphenated Analytical Approaches (e.g., LC-MS, HPLC-DAD-NMR-MS)

Hyphenated analytical techniques, which couple a separation method with one or more spectroscopic detection methods, are powerful tools for the analysis of pharmaceutical impurities. ijfmr.comnih.gov These approaches combine the high-resolution separation power of liquid chromatography with the definitive identification capabilities of spectroscopy, making them ideal for detecting and characterizing impurities like this compound in complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used hyphenated technique in impurity profiling. spectroscopyonline.com It allows for the separation of Impurity C from the active pharmaceutical ingredient (API), Ramipril, and other related substances. As each compound elutes from the chromatography column, it is introduced directly into the mass spectrometer, which provides immediate molecular weight information and, through MS/MS, structural data. This is essential for confirming the identity of known impurities and for the initial characterization of novel degradation products. semanticscholar.org

More advanced, multi-hyphenated systems such as High-Performance Liquid Chromatography-Diode Array Detector-Nuclear Magnetic Resonance-Mass Spectrometry (HPLC-DAD-NMR-MS) offer an even more comprehensive analysis from a single injection. This setup provides retention time, a UV-Vis spectrum (from DAD), a full suite of NMR data, and mass spectrometric information, enabling the complete and unambiguous structural elucidation of an impurity without the need for its prior isolation.

Method Development and Validation for Impurity C Quantification

The accurate quantification of this compound is critical for ensuring the quality and safety of Ramipril drug products. Regulatory guidelines require that impurities are controlled within strict limits. To achieve this, robust, stability-indicating analytical methods must be developed and rigorously validated. stmjournals.comaquigenbio.com The most common approach is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

A typical HPLC method for the analysis of Ramipril and its related substances, including Impurity C, involves the following:

Column: An octadecylsilyl silica gel column (e.g., Inertsil ODS-3, 150 mm × 4.6 mm, 3 µm particle size) is often used for separation. mdpi.com

Mobile Phase: A gradient elution using an aqueous buffer (such as sodium perchlorate (B79767) or sodium hexanesulfonate at an acidic pH) and an organic modifier like acetonitrile is employed to achieve separation of all relevant impurities. mdpi.comuspbpep.com

Detection: UV detection at a low wavelength, typically 210 nm, is used to ensure the detection of all substances, as not all impurities may have a strong chromophore. mdpi.com

The method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. This validation process assesses several key performance characteristics:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products.

Linearity: Demonstrating that the method's response is directly proportional to the concentration of Impurity C over a specified range.

Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with a known amount of the impurity.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of Impurity C that can be reliably detected and quantified, respectively. For one validated method, the LOD for Impurity C was found to be approximately 0.070%, with an LOQ of about 0.213%. mdpi.com

A critical aspect of quantifying Impurity C is the use of a Relative Response Factor (RRF) or Correction Factor. Because the UV absorbance of an impurity at a given wavelength may differ from that of the API, a correction factor is necessary for accurate quantification when using the API's standard for calculation. Pharmacopoeial methods and published research have established a correction factor for Impurity C, with reported values of 2.4 and 2.5. mdpi.comuspbpep.com This means the peak area of Impurity C must be multiplied by this factor to obtain its correct concentration relative to Ramipril.

Table 4: Summary of Validation Parameters for an HPLC Method for this compound

| Validation Parameter | Description | Typical Finding/Value |

|---|---|---|

| Specificity | Method is able to separate Impurity C from Ramipril and other related substances. | Resolution between adjacent peaks is >1.5. |

| Linearity | Correlation coefficient (r²) for the calibration curve. | >0.99 |

| LOD (Limit of Detection) | Lowest concentration that can be detected. | ~0.070% mdpi.com |

| LOQ (Limit of Quantification) | Lowest concentration that can be accurately measured. | ~0.213% mdpi.com |

| Correction Factor | Factor applied to the impurity peak area for accurate quantification. | 2.4 - 2.5 mdpi.comuspbpep.com |

Future Directions in Ramipril Ep Impurity C Research

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of pharmaceutical impurities at trace levels are paramount for ensuring drug safety and efficacy. While High-Performance Liquid Chromatography (HPLC) is the current standard for monitoring Ramipril (B1678797) and its impurities, future research is focused on the development of more advanced analytical techniques with enhanced sensitivity and specificity.

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are at the forefront of this evolution. ijsdr.orgijfmr.com Techniques such as Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offer significant advantages over conventional HPLC. A validated UPLC-MS/MS assay developed for the determination of ramipril and its active metabolite, ramiprilat (B1678798), in human plasma demonstrated the capability to isolate phase II metabolites that are not separable using standard HPLC conditions. nih.gov This highlights the potential for UPLC-MS/MS to provide much higher resolution and sensitivity for the detection and quantification of impurities like Ramipril EP Impurity C, even at very low concentrations.

Another promising avenue is the use of capillary electrophoresis (CE). A study on the assay of ramipril and its eight main impurities demonstrated the successful application of microemulsion electrokinetic chromatography, a mode of CE, for their baseline separation in under 10 minutes. nih.gov This technique is particularly advantageous for separating chiral compounds and can be optimized to overcome challenges like the cis-trans isomerization observed in ramipril and some of its impurities. nih.gov The high efficiency, low sample volume, and reduced solvent consumption of CE make it an attractive and environmentally friendly alternative for the routine analysis of this compound.

Table 1: Comparison of Conventional and Novel Analytical Techniques for Impurity Analysis

| Technique | Principle | Advantages for Impurity C Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Established and validated method for Ramipril impurities. |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Separation using smaller particle size columns for higher efficiency, coupled with mass analysis for identification and quantification. | Higher sensitivity, specificity, and resolution; ability to identify and quantify trace-level impurities and metabolites. nih.gov |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency, rapid analysis, low sample and solvent consumption, effective for chiral separations. nih.gov |

In-depth Investigation of Undiscovered Formation Pathways and Kinetic Studies

A thorough understanding of how an impurity is formed is crucial for developing effective control strategies. For Ramipril, the primary degradation pathways are known to be hydrolysis, leading to the formation of ramipril diacid (Impurity E), and intramolecular cyclization, which forms ramipril diketopiperazine (Impurity D). spectroscopyonline.comnih.gov However, the specific formation pathways of this compound are not as well-elucidated in publicly available literature.

Future research will likely involve comprehensive forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate this compound and other related substances. researchgate.net Characterization of the degradation products using techniques like LC-MS/MS can help in proposing the formation mechanisms. spectroscopyonline.comnih.gov One study on the solid-state stability of Ramipril identified ramiprilat and the diketopiperazine derivative as the main degradation products under thermal and humidity stress. nih.gov Similar focused studies are needed to understand the specific conditions that favor the formation of Impurity C.

Kinetic studies will also be essential to understand the rate at which this compound is formed under different conditions. A study on the degradation of Ramipril in a nanoemulsion formulation found that the degradation followed first-order kinetics. nih.gov By determining the reaction order, rate constants, and activation energy for the formation of Impurity C, predictive models can be developed. These models would be invaluable for defining appropriate storage conditions, shelf-life, and manufacturing process parameters to minimize the presence of this impurity in the final drug product.

Advancements in Stereoselective Synthesis of Impurities for Comprehensive Reference Standards

The availability of pure reference standards is a prerequisite for the accurate identification and quantification of impurities. Since this compound is a chiral molecule, the stereoselective synthesis of its specific stereoisomer is critical for its use as a comprehensive reference standard.

While the synthesis of other Ramipril impurities, such as Impurity A (the methyl ester of ramipril) and a novel degradation product designated as Impurity L, has been reported, specific methods for the stereoselective synthesis of Impurity C are not widely published. spectroscopyonline.commedpharmres.com Future research will need to focus on developing novel and efficient synthetic routes to obtain this compound with high stereochemical purity.

Advances in asymmetric synthesis, including the use of chiral catalysts and auxiliaries, will be instrumental in achieving this goal. google.comepo.org The development of enantioselective analytical methods, such as chiral HPLC and capillary electrophoresis, will also be crucial for confirming the enantiomeric purity of the synthesized reference standard. researchgate.netmdpi.com The availability of a well-characterized, stereochemically pure reference standard for this compound will enable more accurate validation of analytical methods and ensure better control over this impurity in the final drug product.

Integrated Computational and Experimental Approaches for Impurity Prediction and Control

The integration of computational modeling with experimental data offers a powerful approach for predicting and controlling the formation of pharmaceutical impurities. In silico tools, such as quantitative structure-activity relationship (QSAR) models, can be used to predict the potential toxicity of impurities, helping to prioritize which impurities require stricter control.

A study on a degradation product of Ramipril, the diketopiperazine derivative (Impurity D), utilized an in silico QSAR model to predict its potential for carcinogenicity, genotoxicity, and mutagenicity. mdpi.com The in silico predictions were then followed up with in vitro assays to verify the findings. mdpi.com This integrated approach provides a more comprehensive risk assessment of the impurity.

Similar methodologies can be applied to this compound. By developing QSAR models for ACE inhibitor-related impurities, it may be possible to predict the potential biological activity and toxicity of Impurity C based on its chemical structure. nih.govbiointerfaceresearch.com Furthermore, computational tools can be used to model the degradation pathways of Ramipril and predict the likelihood of formation of various impurities under different conditions. This predictive capability can guide the design of more targeted forced degradation studies and help in the development of manufacturing processes and formulation strategies that minimize the formation of this compound, ultimately leading to a safer and higher-quality pharmaceutical product.

Q & A

[Basic] What analytical methods are recommended for detecting and quantifying Ramipril EP Impurity C in pharmaceutical formulations?

Answer:

this compound (Cyclohexyl Ramipril Analogue) is typically analyzed using reversed-phase HPLC with optimized mobile phases and columns. A validated method involves:

- Column : C18 (250 × 4.6 mm; 5 µm) for compatibility with common laboratory setups .

- Mobile Phase : Gradient elution with sodium perchlorate (pH-adjusted with phosphoric acid) and acetonitrile to enhance separation efficiency .

- Detection : UV at 210 nm for sensitivity to structural variations in impurities .

- System Suitability : Asymmetry factor (0.8–1.5) and %RSD <2% for reproducibility .

Method validation follows ICH guidelines, including specificity, linearity (0.1–1.0 µg/mL), and precision (interlaboratory CV <2%) .

[Basic] What synthetic routes are employed to produce this compound as a reference standard?

Answer:

Impurity C is synthesized via esterification or transesterification of Ramipril. Key steps include:

- Reaction Conditions : Acid catalysis (e.g., HCl) under reflux to promote cyclohexyl group incorporation .

- Purification : Recrystallization using isopropanol to achieve >98% purity, avoiding ethanol or n-butanol to minimize side products .

- Characterization : 1H/13C NMR and LC-MS confirm structural identity and purity .

[Advanced] How do pH and temperature influence the stability of this compound during analytical testing?

Answer:

Stability studies indicate:

- pH Sensitivity : Degradation occurs at pH extremes (e.g., >8 or <2), leading to hydrolysis or oxidation byproducts. Neutral pH (6–7) is optimal for storage .

- Thermal Stability : Heating above 60°C accelerates decomposition, particularly in solution. Solid-state storage at 2–8°C retains integrity for >12 months .

- Mitigation : Use buffered mobile phases (e.g., TFA instead of perchlorate) to reduce column degradation and false peaks .

[Advanced] What advanced spectroscopic techniques are critical for elucidating the structure of this compound?

Answer:

Structural confirmation requires:

- LC-MS-MS : Molecular ion ([M+H]+ at m/z 423) and fragmentation patterns distinguish Impurity C from Ramipril and related analogues .

- NMR : 1H NMR (δ 3.7–4.1 ppm for ester protons) and 13C NMR (δ 170–175 ppm for carbonyl groups) verify cyclohexyl substitution .

- IR Spectroscopy : Peaks at 1745 cm⁻¹ (ester C=O) and 1637 cm⁻¹ (amide) confirm functional groups .

[Advanced] How can researchers resolve discrepancies in impurity quantification across different HPLC methods?

Answer:

Contradictions arise from column dimensions, mobile phase pH, or detection wavelengths. Strategies include:

- Method Harmonization : Cross-validate using USP/EP protocols (e.g., USP 43) with standardized columns (C18, 250 × 4.6 mm) .

- Forced Degradation : Stress samples (heat, light, pH) to confirm impurity profiles match across methods .

- Interlaboratory Studies : ANOVA analysis of results from ≥3 ISO 17025-accredited labs ensures method robustness .

[Advanced] What regulatory criteria govern the establishment of acceptance limits for this compound?

Answer:

Per ICH Q3A/B and FDA guidelines:

- Identification Threshold : ≥0.1% requires structural characterization .

- Qualification Threshold : ≤0.15% for genotoxic impurities; higher levels necessitate toxicological studies .

- Specifications : Total impurities ≤6–8% in final products, with individual limits set via batch analysis (n=20) .

[Advanced] How do mechanistic studies inform the formation pathways of this compound during synthesis?

Answer:

Impurity C arises from:

- Raw Material Interactions : Cyclohexyl reagents reacting with Ramipril intermediates under suboptimal stoichiometry .

- Process Contaminants : Residual solvents (e.g., ethanol) catalyzing ester exchange reactions .

- Degradation : Thermal or oxidative cleavage of Ramipril’s ester group under prolonged storage .

[Basic] What validation parameters are essential for ensuring HPLC method reliability in impurity profiling?

Answer:

Validation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.